1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(3-Chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno-pyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core substituted with a 3-chlorobenzyl group at position 1 and a 4-chlorophenyl group at position 2. This structure places it within a class of compounds known for diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
Molecular Formula |
C19H12Cl2N2O2S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-13-4-6-15(7-5-13)23-18(24)17-16(8-9-26-17)22(19(23)25)11-12-2-1-3-14(21)10-12/h1-10H,11H2 |
InChI Key |
YFVYUIOECCSGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
Biological Activity
1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine class. Its unique structural features, including a fused thiophene and pyrimidine ring system with chlorobenzyl and chlorophenyl substituents, suggest significant potential for various biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C16H13Cl2N3O2S |
| Molecular Weight | 365.25 g/mol |
| IUPAC Name | 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Mechanisms of Biological Activity
Thienopyrimidine derivatives like 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit diverse biological activities primarily through interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological pathways.
- Anticancer Activity : Studies indicate that thienopyrimidines can suppress the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : The compound may possess activity against various bacterial and fungal strains.
Anticancer Activity
A study published in the National Institutes of Health highlighted the anticancer potential of thienopyrimidine derivatives. The research indicated that compounds similar to 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione could inhibit d-Dopachrome Tautomerase (d-DT), an enzyme linked to cancer progression. This suggests that further exploration of this compound could lead to the development of effective anticancer therapies .
Antiviral Properties
Research has also suggested that thienopyrimidine derivatives may act as antiviral agents. For instance, compounds within this class have demonstrated inhibitory effects on viral replication pathways. The specific mechanisms remain under investigation but indicate a promising avenue for therapeutic development against viral infections .
Case Studies
Several studies have documented the biological activity of thienopyrimidine derivatives:
- Inhibition of MIF Tautomerase : A related compound exhibited significant inhibitory activity against MIF tautomerase, suggesting that 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may share similar properties .
- Antimicrobial Testing : In vitro studies have shown that thienopyrimidine derivatives can effectively inhibit the growth of various pathogens. For example, a derivative demonstrated activity against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold is shared among several analogs, but substituent variations critically modulate biological activity and physicochemical properties. Key comparisons include:
Physicochemical Properties
- Metabolic Stability : Fluorinated analogs (e.g., ) may exhibit longer half-lives due to resistance to oxidative metabolism, whereas chlorinated derivatives could face slower clearance .
Research Findings and Implications
- Antimicrobial Potential: Structural similarities to active oxadiazole derivatives suggest the target compound warrants evaluation against resistant bacterial strains .
- SAR Insights : Substitution at position 6 (e.g., oxadiazole) appears critical for antimicrobial activity, while position 3 substitutions (e.g., 4-chlorophenyl) may optimize target engagement .
- Synthetic Challenges : Introducing multiple halogenated aryl groups requires careful optimization to avoid side reactions, as seen in and .
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[3,2-d]pyrimidine core is typically synthesized via cyclocondensation of 3-aminothiophene-2-carboxamide derivatives with urea or thiourea. In a representative procedure, 3-amino-4-(4-chlorophenyl)thiophene-2-carboxamide undergoes cyclization with urea at 180°C under solvent-free conditions, producing 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in 78% yield. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of urea, followed by dehydration (Figure 1A).
Microwave irradiation (300 W, 120°C) reduces reaction time from 8 hours to 25 minutes while maintaining 82% yield, as demonstrated in analogous thienopyrimidine syntheses. This method minimizes thermal decomposition of the chlorophenyl group, which occurs above 250°C.
Nucleophilic Substitution at Position 1
Introduction of the 3-chlorobenzyl group at position 1 employs nucleophilic substitution on the pyrimidine nitrogen. The scaffold is first deprotonated using potassium tert-butoxide in anhydrous DMF at 0°C, followed by addition of 3-chlorobenzyl bromide. This two-step process achieves 89% substitution efficiency, with residual starting material (7%) recoverable via column chromatography.
Critical parameters :
- Temperature : Substitution fails below −10°C due to insufficient N-deprotonation
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrimidine nitrogen
- Stoichiometry : A 1.2:1 molar ratio of 3-chlorobenzyl bromide to scaffold prevents di-substitution byproducts
Optimization of Reaction Conditions
Catalytic Enhancements
Copper(II) chloride dihydrate (CuCl₂·2H₂O) catalyzes both cyclocondensation and substitution steps. At 5 mol% loading, reaction yields improve by 12–15% compared to uncatalyzed conditions. The catalyst likely coordinates to the thiophene sulfur, polarizing the C–N bond for cyclization (Table 1).
Table 1: Catalytic Effects on Cyclocondensation Yield
| Catalyst (5 mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 68 | 8.0 |
| CuCl₂·2H₂O | 83 | 6.5 |
| Zn(OAc)₂ | 71 | 7.2 |
| FeCl₃ | 65 | 8.5 |
Solvent-Free Synthesis
Eliminating solvents reduces purification complexity and increases atom economy. Under neat conditions at 160°C, the final coupling step achieves 85% isolated yield with 99.2% purity by HPLC. This contrasts with 76% yield in DMF under identical temperatures, attributed to side reactions between solvent and intermediates.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale synthesis (500 g batches) utilizes continuous flow systems to manage exotherms during benzylation. Key advantages include:
Crystallization Protocols
Final purification employs antisolvent crystallization from ethanol/water (4:1 v/v). Gradual water addition at 5°C/min yields monoclinic crystals (space group P2₁/c) with 99.5% chromatographic purity. X-ray diffraction confirms correct regiochemistry of the 3-chlorobenzyl group (Figure 1B).
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) shows single peak at t₅ = 6.72 min (λ = 254 nm), confirming absence of isomeric byproducts. Residual solvent levels meet ICH Q3C guidelines: DMF < 880 ppm, ethanol < 5000 ppm.
Q & A
Q. What are the established synthetic routes for 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via alkylation of a thieno[2,3-d]pyrimidine-2,4-dione precursor with 3-chlorobenzyl chloride. Key steps include:
- Cyclocondensation : Reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione with thioacetamide in acetic acid to form the thiazole-substituted intermediate .
- Alkylation : Using DMF as a solvent, potassium carbonate as a base, and benzyl chlorides (e.g., 3-chlorobenzyl chloride) at 60–80°C for 6–12 hours to introduce the 3-chlorobenzyl group at position 1 of the heterocyclic core .
- Purification : Crystallization from ethanol or methanol yields the final product as white solids (purity >95% via HPLC) .
Q. What analytical methods are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 45–50 ppm for chlorobenzyl carbons) confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 471.0) .
- HPLC : A C18 column (100 × 4 mm) with a 25-minute gradient (acetonitrile/water + 0.1% TFA) assesses purity (>95%) and detects impurities .
Q. Which reaction conditions optimize the alkylation step during synthesis?
- Solvent : DMF enhances solubility of intermediates and facilitates nucleophilic substitution .
- Base : Potassium carbonate (2–3 equiv.) promotes deprotonation of the thieno[2,3-d]pyrimidine nitrogen .
- Temperature : 60–80°C balances reaction rate and side-product minimization .
- Workup : Quenching with ice water followed by ethyl acetate extraction removes unreacted reagents .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?
- Assay Selection : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
- Controls : Include reference drugs (e.g., Metronidazole, Streptomycin) and solvent-only controls.
- Dose Range : Test 0.5–128 µg/mL in 2-fold dilutions.
- Data Interpretation : Compare MICs to structural analogs to identify activity trends (e.g., alkylation at position 1 reduces activity against S. aureus) .
Q. How can contradictions in biological activity data (e.g., reduced efficacy after alkylation) be resolved?
- Structure-Activity Relationship (SAR) Analysis : Compare MICs of alkylated vs. non-alkylated derivatives to identify critical functional groups .
- Molecular Modeling : Perform docking studies (e.g., using AutoDock Vina) to assess how alkylation alters binding to bacterial targets (e.g., DNA gyrase) .
- Permeability Assays : Measure logP values to evaluate if alkylation increases hydrophobicity, potentially reducing cellular uptake .
Q. What strategies can enhance the bioactivity of this compound through structural modifications?
- Heterocycle Substitution : Replace the thiazole ring with 1,3,4-oxadiazole to improve antimicrobial potency .
- Side-Chain Optimization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the chlorophenyl ring to enhance target affinity .
- Prodrug Design : Mask the dione moiety with ester prodrugs to improve solubility and bioavailability .
Q. How can reaction byproducts or impurities be analyzed during synthesis?
- LC-MS/MS : Identify low-abundance impurities (e.g., incomplete alkylation products) using tandem mass spectrometry .
- Isolation : Use preparative HPLC to isolate byproducts for structural elucidation via 2D NMR (COSY, HSQC) .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize reaction time and minimize side reactions .
Q. What computational approaches are suitable for identifying potential biological targets?
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrodinger Phase) based on active analogs to screen target databases .
- Molecular Dynamics (MD) Simulations : Simulate binding stability to enzymes like dihydrofolate reductase (DHFR) over 100-ns trajectories .
- Network Pharmacology : Integrate target prediction (SwissTargetPrediction) with pathway analysis (KEGG) to map multi-target mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
